(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 198959-36-3
VCID: VC0168511
InChI: InChI=1S/C9H12N2O2.ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m0./s1
SMILES: COC(=O)CC(C1=CN=CC=C1)N.Cl
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.665

(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride

CAS No.: 198959-36-3

Cat. No.: VC0168511

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.665

* For research use only. Not for human or veterinary use.

(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride - 198959-36-3

Specification

CAS No. 198959-36-3
Molecular Formula C9H13ClN2O2
Molecular Weight 216.665
IUPAC Name methyl (3S)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride
Standard InChI InChI=1S/C9H12N2O2.ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m0./s1
Standard InChI Key VSDBARJMTPLKNY-QRPNPIFTSA-N
SMILES COC(=O)CC(C1=CN=CC=C1)N.Cl

Introduction

Chemical Structure and Properties

Structural Details

(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride is derived from the parent compound methyl 3-amino-3-(pyridin-3-yl)propanoate (C₉H₁₂N₂O₂). The molecule contains a pyridine ring attached to a propanoate backbone with an amino group at the 3-position. The stereogenic center at the 3-position features the amino group and pyridine ring in the S-configuration, differentiating it from its R-enantiomer. The addition of hydrochloride forms a salt with the amino group, enhancing its stability and solubility profile.

The molecular structure consists of three key components: (1) a pyridine ring, which contributes to its potential binding interactions with biological targets; (2) an amino group at the stereogenic center that serves as a point for hydrogen bonding and further derivatization; and (3) a methyl propanoate group that provides additional functionality for chemical modifications.

Physical and Chemical Properties

The physical and chemical properties of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂·HCl
Molecular Weight216.66 g/mol (including HCl)
Physical AppearanceCrystalline solid
SolubilityHighly soluble in polar solvents (water, methanol, ethanol)
Melting PointTypically higher than the free base due to salt formation
Optical Rotation[α]D specific to S-enantiomer (positive)
IUPAC Name(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride
Parent Compound CAS129042-89-3 (free base)

The compound exhibits enhanced water solubility compared to its free base form due to its ionic character as a hydrochloride salt. This property makes it particularly suitable for biological studies and pharmaceutical applications where aqueous solubility is essential.

Stereochemical Significance

The S-configuration at the stereogenic center is particularly significant for this compound's biological activity. Stereoisomers often display different pharmacological profiles despite having identical chemical compositions. The S-enantiomer typically binds with different affinity to biological targets compared to the R-enantiomer, potentially leading to enhanced potency or selectivity in certain applications.

Synthesis and Production Methods

General Synthetic Routes

Several synthetic routes have been developed for producing (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride. One common approach involves the reaction of methyl acrylate with 3-aminopyridine under catalytic conditions. This initial synthesis produces the racemic mixture, which requires subsequent separation of enantiomers to obtain the S-isomer.

A more stereoselective approach employs the Rodionov reaction using pyridine-3-carbaldehyde as the starting material. This reaction involves condensation with malonic acid derivatives under basic conditions, followed by esterification with methanol/HCl to yield the target compound with controlled stereochemistry.

Stereoselective Synthesis

For obtaining the pure S-enantiomer, several stereoselective methods can be utilized:

  • Asymmetric catalysis: Using chiral catalysts to promote stereoselective addition reactions

  • Chiral auxiliaries: Employing removable chiral directing groups to control stereochemistry

  • Enzymatic resolution: Utilizing enzymes that selectively process one enantiomer

  • Chiral HPLC separation: Separating enantiomers using specialized chromatographic techniques

Enzymatic resolution has proven particularly effective, with lipase-catalyzed ester hydrolysis (such as Candida antarctica lipase B) selectively processing one enantiomer and leaving the desired S-form intact.

Purification and Salt Formation

After obtaining the optically pure (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate, the hydrochloride salt is formed by treating the free base with anhydrous hydrogen chloride or concentrated hydrochloric acid in an appropriate solvent such as diethyl ether or ethyl acetate. The resulting salt typically precipitates from solution and can be isolated by filtration.

Purification techniques include recrystallization from solvent mixtures such as ethyl acetate/hexane or methanol/diethyl ether. The purity can be confirmed through analytical methods including high-performance liquid chromatography (HPLC), particularly chiral HPLC for enantiomeric purity assessment.

Chemical Reactivity and Transformations

Key Reaction Pathways

(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride participates in various chemical reactions due to its functional groups. The primary reactive sites include the amino group, the ester functionality, and the pyridine ring.

The amino group can undergo several transformations:

  • Acylation with acid chlorides or anhydrides to form amides

  • Alkylation with alkyl halides to form secondary or tertiary amines

  • Oxidation to form corresponding nitroso or nitro derivatives

  • Reaction with aldehydes or ketones to form imines

The methyl ester group can undergo:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to form alcohols

  • Amidation to form amides

The pyridine ring can participate in:

  • Electrophilic substitution reactions (particularly at positions 2, 4, or 6)

  • Nucleophilic substitution reactions

  • Metallation reactions

  • N-oxidation to form pyridine N-oxides

Stability Considerations

  • Hydrolysis of the ester group occurs under strongly acidic or basic conditions, particularly at elevated temperatures

  • Oxidation of the amino group may occur upon prolonged exposure to air

  • Racemization of the stereogenic center can occur in strongly basic conditions

For long-term storage, it is recommended to keep the compound in a cool, dry environment, protected from light and moisture to maintain its chemical integrity and stereochemical purity.

Biological Activity and Applications

Pharmacological Profile

(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride has attracted interest in medicinal chemistry due to its potential bioactivities. The structural features of this compound, particularly the pyridine ring and the amino group at a specific stereogenic center, contribute to its biological activity profile.

Research indicates several potential pharmacological applications:

  • Anticancer activity: Preliminary studies suggest potential against human cancer cell lines including MCF-7 (breast adenocarcinoma) and HCT116 (colorectal carcinoma), with mechanisms involving apoptosis induction and modulation of cellular signaling pathways

  • Neuroactive properties: The structural similarity to certain amino acids suggests potential interactions with neurological pathways

  • Enzyme inhibition: The compound may serve as an inhibitor for various enzymes due to its amino acid-like structure

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have provided valuable insights into optimizing the biological activity of this compound and its derivatives. Key findings include:

  • The S-configuration at the stereogenic center typically provides enhanced binding affinity to biological targets compared to the R-enantiomer

  • Modifications to the pyridine ring, such as introducing electron-withdrawing groups, can significantly alter binding affinity to receptors

  • The ester group serves as a useful point for modification, with different alkyl esters demonstrating varied pharmacokinetic profiles

  • The salt form (hydrochloride) improves solubility and bioavailability compared to the free base

Research Applications

Beyond potential therapeutic applications, (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride serves several important research functions:

  • As a building block in organic synthesis for creating more complex molecules

  • As a chiral auxiliary or intermediate in asymmetric synthesis

  • As a model compound for studying stereochemical effects on biological activity

  • As a reference standard for analytical method development

The versatility of this compound makes it valuable across multiple disciplines including medicinal chemistry, organic synthesis, and pharmaceutical research.

Analytical Characterization

Spectroscopic Analysis

The structural characterization of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride can be accomplished using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Characteristic signals include methyl ester protons (δ 3.6-4.0 ppm), pyridyl protons (δ 7.4-8.5 ppm), and the stereogenic center proton (δ 4.0-4.5 ppm)

    • ¹³C NMR: Signals for the carbonyl carbon (δ ~170 ppm), pyridine carbons (δ 120-150 ppm), and methyl carbon (δ ~50 ppm)

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for N-H stretching (3300-3500 cm⁻¹)

    • C=O stretching of the ester (1730-1750 cm⁻¹)

    • C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the free base (m/z 180)

    • Fragmentation patterns including loss of the methoxy group and cleavage at the stereogenic center

Chromatographic Methods

Chromatographic techniques play a crucial role in the analysis and quality control of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns for purity determination

    • Chiral HPLC using columns like CHIRALPAK® OD-H with hexane/isopropanol mobile phases for enantiomeric purity assessment

  • Thin-Layer Chromatography (TLC):

    • Silica gel plates with ethyl acetate/hexane solvent systems for monitoring reactions and purity

    • Chiral TLC for preliminary enantiomeric analysis

  • Gas Chromatography (GC):

    • Particularly useful for volatile derivatives or degradation products

    • May require derivatization for improved volatility and detection

X-ray Crystallography

X-ray crystallography provides definitive structural information, including absolute stereochemistry. The crystal structure of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride reveals precise bond lengths, angles, and the three-dimensional arrangement of atoms, confirming the S-configuration at the stereogenic center.

Research Developments and Future Directions

Recent Research Findings

Recent studies on (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride and closely related compounds have focused on several areas:

  • Development of more efficient stereoselective synthesis routes, including continuous flow methods for industrial-scale production

  • Investigation of biological targets and mechanisms of action, particularly in cancer research and neurological applications

  • Creation of structural analogs with enhanced potency and selectivity, through systematic modification of the core structure

  • Exploration of prodrug approaches using the ester functionality to improve pharmacokinetic properties

Challenges in Research and Production

Despite progress, several challenges remain in the research and production of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride:

  • Achieving high enantiomeric purity on industrial scales remains technically challenging

  • Stability issues during long-term storage, particularly with respect to racemization and hydrolysis

  • Optimization of biological activity while maintaining favorable pharmacokinetic properties

  • Development of cost-effective and environmentally friendly synthesis methods

Future Research Directions

Future research on (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride is likely to explore:

  • Advanced computational methods to predict biological activity and optimize molecular design

  • Green chemistry approaches to synthesis, including biocatalysis and flow chemistry

  • Extended structure-activity relationship studies to identify optimal substitution patterns

  • Development of combination therapies leveraging the unique properties of this compound

  • Investigation of novel delivery systems to enhance bioavailability and target specificity

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